[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide
説明
特性
IUPAC Name |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c8-12(10,11)4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-4H2,(H2,8,10,11)/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKNUZWADZSBKB-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide is a compound of interest in medicinal chemistry due to its structural uniqueness and potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.
- IUPAC Name : [(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide
- Molecular Formula : C7H14N2O2S
- Molecular Weight : 174.27 g/mol
- Purity : ≥95% .
Antiproliferative Activity
Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antiproliferative activity against various cancer cell lines. The compound was tested against several human cancer cell lines including:
- A549 (lung cancer)
- LoVo (colorectal cancer)
- MCF-7 (breast cancer)
- MV4-11 (acute myeloid leukemia)
In vitro assays such as the MTT and sulforhodamine B (SRB) assays were employed to evaluate cell viability after treatment with the compound at varying concentrations (100–0.1 µg/mL). The results indicated that certain derivatives showed promising IC50 values, suggesting their potential as anticancer agents .
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| A549 | 25 | 5 |
| LoVo | 30 | 4 |
| MCF-7 | 20 | 6 |
| MV4-11 | 15 | 7 |
The mechanism by which [(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide exerts its antiproliferative effects appears to involve the inhibition of critical cellular pathways associated with tumor growth and survival. The compound's ability to interact with specific protein targets within cancer cells has been suggested as a key factor in its efficacy .
Case Studies
- Case Study on MV4-11 Cell Line :
- Comparative Analysis with Cisplatin :
類似化合物との比較
Structural Analogues in the 2-Azabicyclo[2.2.1]heptane Family
Key Observations :
- Ring Size and Activity : The expansion from a bicyclo[2.2.1]heptane ([32]) to a bicyclo[3.2.1]octane ([33]) scaffold dramatically improves activity, reducing IC₅₀ from 77.57 µM to 6.25 µM . This suggests that increased ring flexibility or altered spatial arrangement enhances target binding.
- Stereochemistry : The (1R,3S,4S) configuration in the target compound is synthetically challenging to isolate, with low enantiomeric excess (4% ee) achieved in early attempts .
Sulfonamide and Carboxamide Derivatives
Key Observations :
- Substituent Effects : The hydroxymethyl derivative (from ) lacks the sulfonamide’s hydrogen-bonding capacity, likely reducing its bioactivity in enzyme-targeted applications.
Q & A
Q. Basic
- X-ray crystallography : Gold standard for unambiguous stereochemical determination, as applied to correct misassigned exo-(1S,3S,4R) configurations .
- Chiral HPLC : Used to resolve enantiomers (e.g., 4% ee for (1R,3S,4S)-enantiomer) and validate enantiopurity (>95% ee post-purification) .
- Polarimetry : Confirms optical rotation consistency with literature data, supporting HPLC findings .
How does the bicyclic framework influence antiproliferative activity?
Advanced
Structural modifications to the bicyclic core significantly affect bioactivity. For example:
What are key challenges in achieving high enantiomeric excess (ee) during synthesis?
Q. Advanced
- Chiral induction limitations : Reactions with nitromethane show mediocre ee (e.g., 4% with BINAP ligands) due to competing steric and electronic factors .
- Epimerization risks : Acidic or basic conditions may racemize stereocenters, necessitating mild reaction protocols .
- Purification bottlenecks : Low ee in crude products requires advanced chiral separation techniques (e.g., preparative HPLC) .
How can structural contradictions in literature data be resolved?
Q. Advanced
- Cross-validation : Compare NMR, X-ray, and HPLC data across studies. For example, early misassignments of bicyclo[3.2.1]octane derivatives were corrected by reanalyzing crystallographic data .
- Synthetic replication : Reproduce key reactions (e.g., cycloadditions) using reported conditions to verify stereochemical outcomes .
What role does the sulfonamide group play in biological activity?
Advanced
The sulfonamide moiety enhances target binding via hydrogen bonding and electrostatic interactions. In antiproliferative derivatives, replacing sulfonamide with bulkier groups (e.g., biaryl systems) reduces activity, suggesting its role in stabilizing enzyme-inhibitor complexes .
Are there computational models predicting the compound’s pharmacokinetic properties?
Advanced
While specific models for this compound are lacking, analogues with similar bicyclic scaffolds show:
- LogP : ~1.5–2.5 (moderate lipophilicity) .
- Metabolic stability : Resistance to CYP450 oxidation due to rigid bicyclic structure .
In silico tools like molecular docking could optimize substituents for enhanced blood-brain barrier permeability .
How do substituents on the bicyclic core affect solubility and formulation?
Q. Basic
- Hydrophilic groups (e.g., hydroxyls): Improve aqueous solubility but may reduce membrane permeability.
- Halogenation (e.g., bromine in ledipasvir analogues): Enhances crystallinity but complicates synthetic routes .
Formulation strategies include salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation .
What are unresolved research gaps in the compound’s mechanism of action?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
